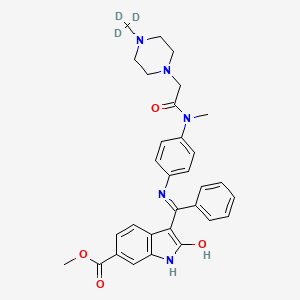
Intedanib-d3
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Intedanib-d3, also known as Nintedanib , is an oral, small-molecule tyrosine kinase inhibitor . It is used to treat idiopathic pulmonary fibrosis and systemic sclerosis-associated interstitial lung disease . The molecular formula of Intedanib-d3 is C31H30D3N5O4 .
Synthesis Analysis
The synthesis of Nintedanib involves a combination of the current synthesis method of this compound and its intermediates . A new process concept was developed to optimize and simplify the synthesis of crystalline vitamin D3. This process was conducted in microflow by combining UV photoirradiation and high-p,T (photo-high-p,T) processing .Molecular Structure Analysis
The molecular structure of Intedanib-d3 is represented by the formula C31H30D3N5O4 . The molecular weight is 542.64 .Chemical Reactions Analysis
Intedanib-d3 is metabolized via hydrolytic ester cleavage, resulting in the formation of the free acid moiety that is subsequently glucuronidated and excreted in the faeces .Physical And Chemical Properties Analysis
Intedanib-d3 has a molecular weight of 542.6 g/mol . The molecular formula is C31H33N5O4 . The XLogP3 is 3.3, and it has a hydrogen bond donor count of 2 and a hydrogen bond acceptor count of 7 .Wissenschaftliche Forschungsanwendungen
Intedanib as a Multi-Target Tyrosine Kinase Inhibitor : Intedanib has been developed as an anti-cancer and anti-fibrotic drug due to its ability to inhibit multiple tyrosine kinase receptors, which are crucial in tumor angiogenesis and tumor progression. It has shown clinical efficacy against a broad range of malignancies and appears to have an excellent safety profile (Antoniu & Kolb, 2010).
Synthesis and Evaluation of Novel RTK Inhibitors : A study on novel oxindole-based RTK inhibitors, which includes intedanib, demonstrated their potent anti-proliferative activity against various cancer cell lines. These compounds, including intedanib, have been evaluated for their effectiveness in inhibiting cancer cell proliferation (Chen et al., 2014).
Intedanib in Phase III Development for NSCLC : Intedanib has reached phase III trials for the treatment of non-small cell lung cancer (NSCLC), indicating its significant potential in this area. Its development alongside other receptor kinase inhibitors showcases its importance in current cancer research and therapy (Yee, 2011).
Wirkmechanismus
Nintedanib is a competitive inhibitor that targets multiple receptor tyrosine kinases (RTKs) and non-receptor tyrosine kinases (nRTKs). It competitively binds to the kinase domains of vascular endothelial growth factor (VEGF), platelet-derived growth factor (PDGF), and fibroblast growth factor (FGF) .
Safety and Hazards
Zukünftige Richtungen
Nintedanib is currently one of only two disease-modifying therapies available and indicated for the treatment of idiopathic pulmonary fibrosis . It is also used as a first-line treatment following diagnosis to slow down the progressive loss of lung function . As a chemotherapeutic agent for non-small cell lung cancer (NSCLC), Nintedanib, in combination with Docetaxel, is reserved for patients who have tried and failed first-line chemotherapeutic options .
Eigenschaften
IUPAC Name |
methyl 2-hydroxy-3-[N-[4-[methyl-[2-[4-(trideuteriomethyl)piperazin-1-yl]acetyl]amino]phenyl]-C-phenylcarbonimidoyl]-1H-indole-6-carboxylate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C31H33N5O4/c1-34-15-17-36(18-16-34)20-27(37)35(2)24-12-10-23(11-13-24)32-29(21-7-5-4-6-8-21)28-25-14-9-22(31(39)40-3)19-26(25)33-30(28)38/h4-14,19,33,38H,15-18,20H2,1-3H3/i1D3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CPMDPSXJELVGJG-FIBGUPNXSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCN(CC1)CC(=O)N(C)C2=CC=C(C=C2)N=C(C3=CC=CC=C3)C4=C(NC5=C4C=CC(=C5)C(=O)OC)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C([2H])([2H])N1CCN(CC1)CC(=O)N(C)C2=CC=C(C=C2)N=C(C3=CC=CC=C3)C4=C(NC5=C4C=CC(=C5)C(=O)OC)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C31H33N5O4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
542.6 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Intedanib-d3 | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![ethyl (5R)-5-[(1R,4E,7aR)-4-[(2E)-2-[(5S)-5-[tert-butyl(dimethyl)silyl]oxy-2-methylidenecyclohexylidene]ethylidene]-7a-methyl-2,3,3a,5,6,7-hexahydro-1H-inden-1-yl]hexanoate](/img/structure/B588028.png)
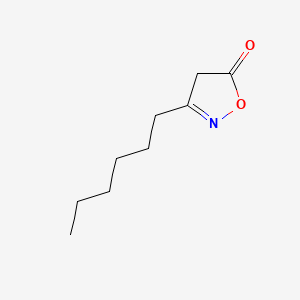

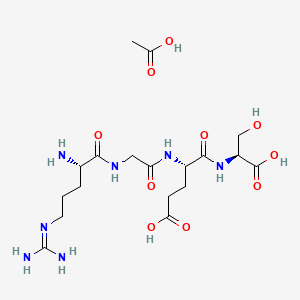
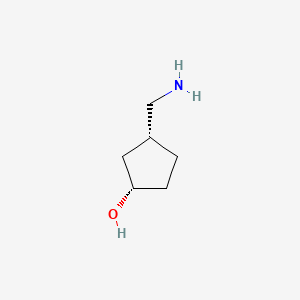
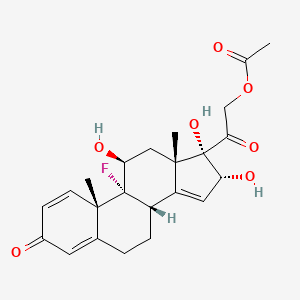
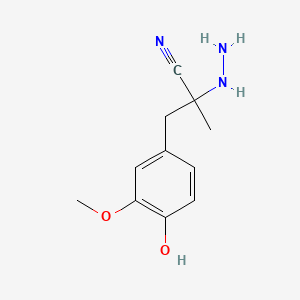
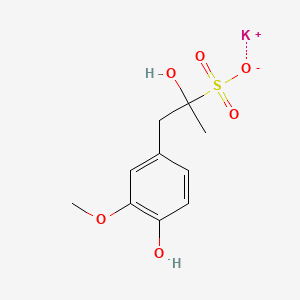

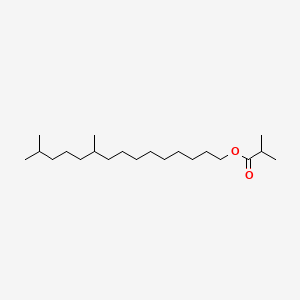

![Ethanol, 2-[2-[2-[bis(4-methoxyphenyl)phenylmethoxy]ethoxy]ethoxy]-](/img/structure/B588046.png)
